molecular formula C20H16N2OS B2836431 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 391229-76-8

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Katalognummer: B2836431
CAS-Nummer: 391229-76-8
Molekulargewicht: 332.42
InChI-Schlüssel: LRCDHTVYXFJZOZ-QZQOTICOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzothiazole class, characterized by a planar benzo[d]thiazole ring substituted with methyl groups at positions 3 and 5. The (E)-configuration of the imine bond and the 2-naphthamide moiety distinguish its structural and electronic properties.

Eigenschaften

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-7-10-17-18(11-13)24-20(22(17)2)21-19(23)16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCDHTVYXFJZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H14N2SC_{16}H_{14}N_{2}S and a molecular weight of approximately 286.36 g/mol. Its structure comprises a thiazole ring fused with a naphthamide moiety, contributing to its chemical reactivity and biological properties. The thiazole component is known for its diverse pharmacological activities, which enhances the overall efficacy of the compound.

Synthesis Methods

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide typically involves:

  • Condensation Reaction : The compound is synthesized through the condensation of 3,6-dimethylbenzo[d]thiazole-2(3H)-one with 2-naphthylamine or its derivatives in the presence of suitable catalysts.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions using solvents like ethanol or methanol to facilitate the formation of the desired product.
  • Purification : Post-reaction, purification is achieved through recrystallization or chromatographic techniques.

The biological activity of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring can interact with various enzymes through π-π stacking and hydrogen bonding, leading to inhibition of enzymatic activity.
  • Cellular Signaling Modulation : The compound may alter signal transduction pathways by binding to specific receptors or proteins involved in cellular processes.

Biological Activities

Research indicates that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives possess significant antitumor properties. For instance, similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as A431 and A549 .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by reducing cytokine levels such as IL-6 and TNF-α, which are crucial in inflammatory responses .
  • Antibacterial Activity : Benzothiazole derivatives have been demonstrated to possess antibacterial effects against various pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies highlight the biological efficacy of related benzothiazole compounds:

  • Antitumor Evaluation :
    • A study synthesized multiple benzothiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Notably, compounds similar to (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide showed significant inhibition of cell growth at micromolar concentrations .
CompoundCell LineIC50 (µM)
Compound B7A4311.5
Compound B7A5491.8
  • Anti-inflammatory Activity :
    • Research on another derivative indicated that it effectively reduced inflammation markers in vitro, showcasing its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound shares core benzothiazole features with several derivatives but differs in substituents and functional groups. Key structural distinctions include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Reference
Target Compound C₁₈H₁₆N₂O₂S* ~348.4† 3,6-dimethylbenzothiazole; 2-naphthamide N/A
(E)-N-(6-Acetamido-3-methylbenzothiazol-2-ylidene)benzothiazole-2-carboxamide C₁₈H₁₄N₄O₂S₂ 382.46 6-acetamido; dual benzothiazole cores
N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2-ylidene)octanamide (6e) C₂₆H₂₅BrN₄OS 545.47 Bromophenyl; quinoline; octanamide
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a) C₂₄H₂₆N₄OS 434.56 Thiazole; cyclopentyl; acetamide

*Estimated based on structural similarity to .
†Calculated based on formula.

Key Observations :

Physicochemical Properties

Critical physicochemical parameters include solubility, melting point, and spectroscopic signatures:

Property Target Compound Compound 6e () Compound 6f ()
Melting Point Not reported 192°C 180°C
IR Features Predicted C=O (1670–1700 cm⁻¹) C=O at 1682 cm⁻¹ C=O at 1676 cm⁻¹
NMR Shifts Anticipated aromatic δ 7.0–8.5 ppm Aromatic δ 7.2–8.4 ppm Aromatic δ 7.2–8.4 ppm
Hydrophobicity High (naphthamide) Moderate (octanamide) High (decanamide)

Insights :

  • The naphthamide group likely increases hydrophobicity compared to aliphatic amides (e.g., 6e, 6f), which may influence membrane permeability .
  • IR and NMR profiles align with benzothiazole derivatives, confirming the presence of imine (C=N) and carbonyl (C=O) groups .

Q & A

Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS applications?

  • Methodological Answer :
  • LogP Optimization : Introduce trifluoromethyl groups (LogP ~2.5 vs. ~3.8 for parent compound) .
  • P-gp Inhibition : Co-administer with elacridar to reduce efflux .
  • In Silico BBB Prediction : Use QSAR models (e.g., BBB Score) to prioritize analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.